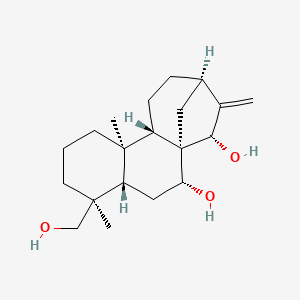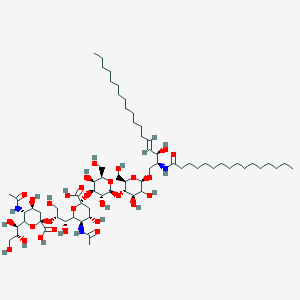
Ganglioside GD3 (d18:1/16:0)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ganglioside GD3 (D18:1/16:0), also known as ganglioside GD3 or II3(neuac)2-laccer, belongs to the class of organic compounds known as gangliosides. These are lipid molecules composed of a glycosphingolipid (ceramide and saccharide) with one or more sialic acids linked on the sugar chain. They are usually oligoglycosylceramides derived from lactosylceramide and containing a sialic acid residue such as N-acetylneuraminic acid. Ganglioside GD3 (D18:1/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Ganglioside GD3 (D18:1/16:0) has been found in human brain tissue, and has also been primarily detected in breast milk. Within the cell, ganglioside GD3 (D18:1/16:0) is primarily located in the membrane (predicted from logP), myelin sheath and endosome.
Ganglioside GD3 (d18:1/16:0) is a ganglioside.
Aplicaciones Científicas De Investigación
Role in Cancer Research
Gangliosides, including GD3, have been implicated in the metastatic behavior of brain tumor cells. Advanced analytical techniques, such as fully automated chip-nanoelectrospray mass spectrometry, have been utilized to assess the variations in ganglioside expression and structure during neoplastic transformations. This has provided invaluable insights into the molecular dynamics within brain metastases of lung adenocarcinoma, revealing significant differences in ganglioside composition compared to healthy brain tissue, with an emphasis on species exhibiting modifications such as fucosylation or O-acetylation (Zamfir et al., 2011).
Immunotherapy Targets
Gangliosides GD3 and GD2 are notable for their elevated expression in various cancers and their involvement in tumor cell proliferation, invasion, and evasion of the immune system. GD3 synthase, the enzyme regulating the biosynthesis of these gangliosides, has emerged as a significant target in cancer research. Understanding its function and regulation can lead to the development of novel therapeutic strategies aimed at modulating ganglioside expression in tumors (Liu et al., 2018).
Diagnostic and Prognostic Biomarkers
Innovations in mass spectrometry have enabled detailed characterization of gangliosides in glioblastoma and peritumoral tissue, highlighting their potential as tumor-associated antigens. This detailed profiling, especially concerning ceramide variability and O-acetylation of gangliosides, could assist in identifying new molecular targets for treatment and subclassification of glioblastoma (Fabris et al., 2017).
Neurological Research
The study of gangliosides extends beyond oncology, touching on various neurological conditions. For instance, research on GM3 and its molecular species in subjects with hematological diseases suggests a potential association with lymphoma, providing a new avenue for understanding the pathophysiology of such diseases and developing targeted treatments (Nishikawa et al., 2019).
Propiedades
Nombre del producto |
Ganglioside GD3 (d18:1/16:0) |
|---|---|
Fórmula molecular |
C68H121N3O29 |
Peso molecular |
1444.7 g/mol |
Nombre IUPAC |
(2S,4S,5R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,6R)-6-[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C68H121N3O29/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-43(78)42(71-50(82)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)39-93-63-57(87)56(86)59(49(38-75)95-63)96-64-58(88)62(54(84)47(36-73)94-64)100-68(66(91)92)34-45(80)52(70-41(4)77)61(99-68)55(85)48(37-74)97-67(65(89)90)33-44(79)51(69-40(3)76)60(98-67)53(83)46(81)35-72/h29,31,42-49,51-64,72-75,78-81,83-88H,5-28,30,32-39H2,1-4H3,(H,69,76)(H,70,77)(H,71,82)(H,89,90)(H,91,92)/b31-29+/t42-,43+,44-,45-,46+,47+,48+,49+,51+,52+,53+,54-,55+,56+,57?,58+,59+,60?,61?,62-,63+,64-,67+,68-/m0/s1 |
Clave InChI |
WGTSGZPPZIZIMI-SMHGBGSGSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H](C(O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H](C(O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Descripción física |
Solid |
Solubilidad |
Insoluble |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



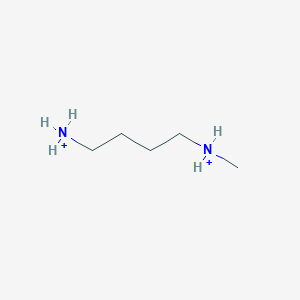
![(1S,3R,6Z,9S,13S,17S)-17-hydroxy-1-methyl-9-prop-1-en-2-yl-4,16-dioxatricyclo[11.2.1.13,6]heptadec-6-ene-5,11,14-trione](/img/structure/B1258981.png)
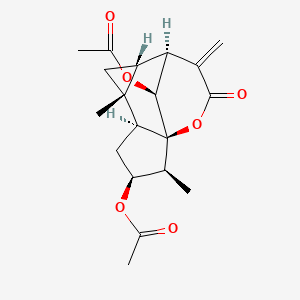
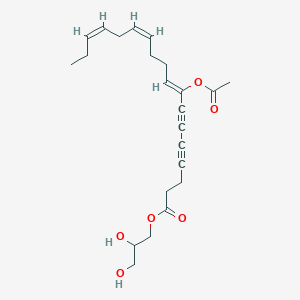
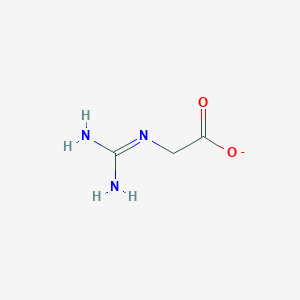
![(4R,4aS,6aR,6aS,6bR,8aR,9S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B1258989.png)
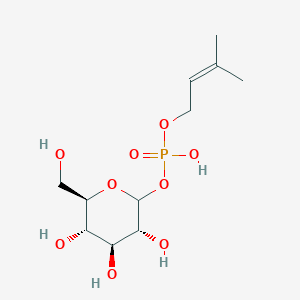
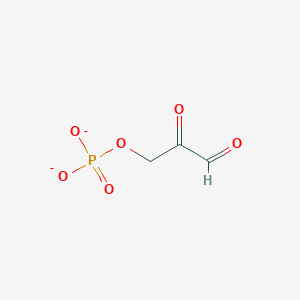
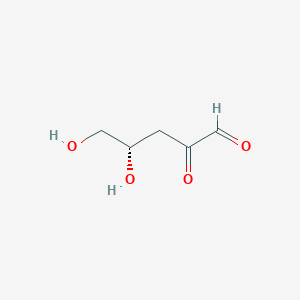
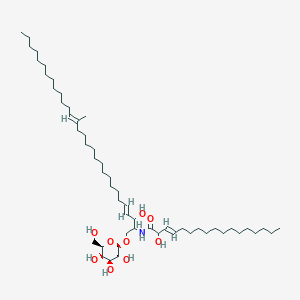
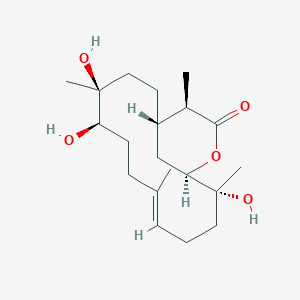
![Indolo[2,1-b]quinazoline](/img/structure/B1258998.png)

